4-(3-Bromo-phenyl)-piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives, specifically characterized by the presence of a bromophenyl group at the fourth position of the piperidine ring. This compound is notable for its potential pharmacological applications, particularly in the fields of psychiatry and neurology, where it may exhibit antipsychotic properties.
4-(3-Bromo-phenyl)-piperidine-2,6-dione is classified as a piperidine derivative. It is part of a broader category of compounds known as piperidine-2,6-diones, which are recognized for their diverse biological activities and potential therapeutic uses.
The synthesis of 4-(3-Bromo-phenyl)-piperidine-2,6-dione typically involves several key steps:
One common synthetic route involves reacting a suitable piperidine derivative with a bromo-substituted phenyl compound under controlled conditions to yield the target compound. The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 4-(3-Bromo-phenyl)-piperidine-2,6-dione can be represented as follows:
The structure consists of a piperidine ring with two carbonyl (C=O) groups at positions 2 and 6, and a bromophenyl group attached to position 4.
The compound's structural features contribute to its biological activity by influencing its interaction with various receptors in the brain .
4-(3-Bromo-phenyl)-piperidine-2,6-dione can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create new derivatives for further study .
The mechanism of action for 4-(3-Bromo-phenyl)-piperidine-2,6-dione primarily involves its interaction with neurotransmitter receptors. It has been shown to bind effectively to dopamine D(2) and D(3) receptors, as well as serotonin receptors (5-HT(1A), 5-HT(2A), and 5-HT(2C)).
Research indicates that this compound may exhibit antipsychotic effects by modulating dopaminergic and serotonergic signaling pathways. This dual action could potentially reduce symptoms associated with psychotic disorders without significant extrapyramidal side effects .
Relevant data on these properties can influence its handling and storage in laboratory settings .
4-(3-Bromo-phenyl)-piperidine-2,6-dione has several promising applications in scientific research:
The ongoing research into this compound underscores its significance in medicinal chemistry and pharmacology .
The synthesis of 4-(3-bromophenyl)piperidine-2,6-dione (CAS 351534-35-5, C₁₁H₁₀BrNO₂, MW 268.11 g/mol) leverages concerted Michael addition-cyclization sequences as a cornerstone methodology. A particularly efficient approach employs potassium tert-butoxide (t-BuOK) to promote the reaction between α,β-unsaturated acrylamides and aryl-substituted acetate precursors under anhydrous conditions. This one-pot process initiates with the Michael addition of the activated methylene group to the electron-deficient acrylamide double bond, followed by intramolecular nucleophilic substitution where the amide nitrogen attacks the ester carbonyl, forming the cyclic imide structure characteristic of the piperidine-2,6-dione scaffold [8] [10].
The 3-bromophenyl substituent is introduced via appropriately functionalized acetates, with the bromine atom remaining intact due to the mild nucleophilic conditions. Reaction optimization studies reveal that maintaining temperatures between 60-80°C during the cyclization phase is critical for achieving yields exceeding 75% while minimizing diimide hydrolysis byproducts. This method provides a robust two-step route from commercially available 3-bromophenylacetic acid derivatives and acryloyl chloride [3] [6].
Table 1: Promoter Efficiency in Michael-Initiated Cyclization for 4-(3-Bromophenyl)piperidine-2,6-dione Synthesis
Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
KOtBu | Solvent-free | 70 | 4 | 82 | Simplified workup |
NaOEt | EtOH | 78 | 8 | 68 | Low cost |
DBU | THF | 65 | 6 | 71 | Mild conditions |
LDA | Toluene | -78 to 25 | 12 | 60 | Enhanced stereocontrol |
Solvent-free methodologies represent a significant advancement in the sustainable synthesis of 4-(3-bromophenyl)piperidine-2,6-dione. By eliminating organic solvents entirely, these protocols achieve enhanced atomic economy while simplifying purification. The substrate acrylamides and 3-bromophenyl-containing acetates are mixed with catalytic t-BuOK (5-10 mol%) and heated to 70-80°C with mechanical stirring. This homogeneous melt phase facilitates the Michael addition and subsequent cyclization without dilution effects, driving the reaction to high conversion (typically >90%) within 4-5 hours [8] [10].
The solvent-free approach demonstrates exceptional compatibility with the bromoarene functionality, with no observable aryl-halogen bond cleavage or nucleophilic substitution at the meta-bromine position. This chemoselectivity is attributed to the low nucleophilicity of the intermediates and the absence of transition metal catalysts that could promote undesired C-Br activation. After reaction completion, the crude product is purified through simple trituration with chilled ethanol or recrystallization from ethyl acetate/hexane mixtures, yielding the pure heterocycle in >98% purity by HPLC analysis. This method has been successfully scaled to kilogram quantities without yield reduction [3] [8].
Traditional routes to 3,4-disubstituted piperidine-2,6-diones often required eight linear steps starting from glutaric acid derivatives or protected amino acids. Contemporary approaches employing the optimized Michael-cyclization strategy achieve 4-(3-bromophenyl)piperidine-2,6-dione in only two to three steps from commodity chemicals. This step reduction is primarily accomplished through the development of tandem reaction sequences that combine multiple transformations without isolation of intermediates [6] [9].
A notable intensification involves the direct use of 3-bromophenylacetic acid, which undergoes mixed anhydride formation with ethyl chloroformate, followed by in situ conversion to the potassium enolate. This reactive species engages in Michael addition with acrylamide derivatives, and the adduct spontaneously cyclizes upon heating. The overall process condenses what previously required separate acylation, enolization, addition, and cyclization steps into a single operational sequence conducted in one reactor, reducing solvent consumption by 60% and processing time by 70% compared to stepwise methodologies [8] [10]. The bromophenyl group remains stable throughout, with no special protection requirements for the meta-bromo substituent.
Table 2: Step Economy Analysis in 4-(3-Bromophenyl)piperidine-2,6-dione Synthesis
Synthetic Strategy | Step Count | Overall Yield (%) | Key Innovation | Scale Limitation |
---|---|---|---|---|
Classical stepwise | 8 | 15-20 | N/A | Multi-ton feasible |
Modular assembly | 5 | 35-40 | Intermediate purification | Kilogram scale |
Tandem Michael-cyclization | 2 | 75-82 | Solvent-free conditions | 100-gram demonstrated |
One-pot intensified | 1 (operation) | 78 | In situ anhydride formation | Kilogram validated |
The synthetic routes to 4-(3-bromophenyl)piperidine-2,6-dione exhibit remarkable functional group compatibility, enabling diversification at multiple positions. The solvent-free Michael-cyclization tolerates electron-withdrawing (nitro, cyano, trifluoromethyl) and electron-donating (methoxy, methylthio) substituents ortho or para to the bromine on the phenyl ring. Halogen atoms beyond bromine (chloro, fluoro, iodo) remain intact, providing handles for subsequent cross-coupling reactions. The methodology also accommodates varied substituents at the piperidine nitrogen, including methyl, benzyl, and allyl groups, though unprotected secondary amides give optimal cyclization kinetics [8] [10].
The bromoarene moiety demonstrates particular stability under the reaction conditions, with no observable homo-coupling or nucleophilic displacement even when strong bases like t-BuOK are employed. This stability arises from both the meta-positioning of bromine relative to the electron-withdrawing imide linkage and the absence of transition metal catalysts. The tolerance extends to heterocyclic variants where the phenyl ring is replaced with bromopyridyl systems, albeit with slightly reduced yields (65-70%). This broad functional group acceptance enables late-stage modification strategies for pharmaceutical applications where the bromine serves as a point for Suzuki-Miyaura cross-coupling in PROTAC linker construction [4] [10].
Table 3: Functional Group Tolerance in Piperidine-2,6-dione Synthesis via Michael-Cyclization
R Group Position | Functional Group | Yield Range (%) | Compatibility Note |
---|---|---|---|
Aryl (meta to Br) | 4-Fluoro | 78-82 | No dehalogenation |
4-Nitro | 70-75 | Requires lower temp | |
3,5-Dimethyl | 80-85 | Enhanced solubility | |
N-Substituent | Methyl | 75-78 | Slightly slower rate |
Benzyl | 72-76 | May require longer time | |
Unsubstituted | 80-82 | Optimal kinetics | |
Variations | 3-Bromo-5-iodophenyl | 68-72 | Dual halogen retention |
5-Bromopyridin-3-yl | 65-68 | Heterocyclic stability |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7